molecular formula C10H11BrN2O2 B1373330 2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 1272756-62-3

2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Cat. No.: B1373330
CAS No.: 1272756-62-3
M. Wt: 271.11 g/mol
InChI Key: OHASRLNUBYAMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a pyrido[3,2-b][1,4]oxazine core structure, which is known for its diverse biological activities and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, preventing their normal function and thereby affecting cell proliferation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins . Additionally, it affects metabolic pathways by inhibiting key enzymes involved in glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as CDKs, leading to enzyme inhibition . This binding disrupts the normal enzymatic activity, resulting in altered cell cycle progression and induction of apoptosis. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels. Additionally, it can influence the levels of cofactors required for enzymatic reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one typically involves the reaction of 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one with 3-bromopropyl halides. One common method includes the use of combustion-derived bismuth oxide as a catalyst . The reaction conditions often involve heating the reactants in a suitable solvent, such as chloroform, in the presence of a base like sodium bicarbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an oxo derivative.

Scientific Research Applications

2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit the NF-κB signaling pathway makes it a promising candidate for anticancer research, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(3-bromopropyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-5-1-3-8-10(14)13-9-7(15-8)4-2-6-12-9/h2,4,6,8H,1,3,5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHASRLNUBYAMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(O2)CCCBr)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.